![molecular formula C24H22Cl2N2O2 B450022 2-(4-CHLOROPHENYL)-N-[(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE](/img/structure/B450022.png)
2-(4-CHLOROPHENYL)-N-[(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENYL)-N-[(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE is a complex organic compound characterized by the presence of multiple chlorophenyl and acetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-N-[(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of 2-(4-chlorophenyl)acetamide, which is then subjected to further reactions to introduce additional functional groups and complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-N-[(4-{[2-(4-CHLOROPHENYL)ACETAMIDO]METHYL}PHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hyd
Properties
Molecular Formula |
C24H22Cl2N2O2 |
|---|---|
Molecular Weight |
441.3g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[[4-[[[2-(4-chlorophenyl)acetyl]amino]methyl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C24H22Cl2N2O2/c25-21-9-5-17(6-10-21)13-23(29)27-15-19-1-2-20(4-3-19)16-28-24(30)14-18-7-11-22(26)12-8-18/h1-12H,13-16H2,(H,27,29)(H,28,30) |
InChI Key |
FBHMODIZOQRMLW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC2=CC=C(C=C2)CNC(=O)CC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


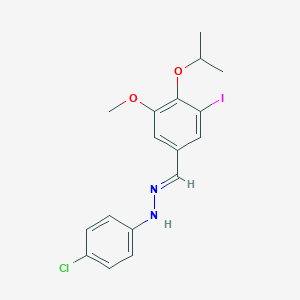
![Methyl 2-({3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)benzoate](/img/structure/B449941.png)
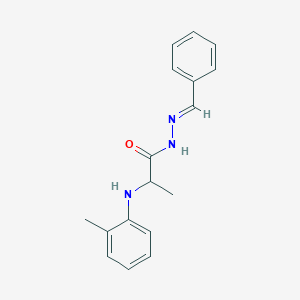
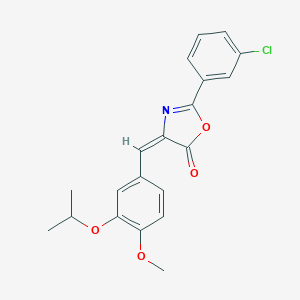
![N-[4-(acetylsulfamoyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B449945.png)
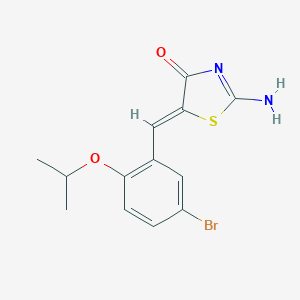
![N'-[1-(2-chlorophenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B449949.png)

![4-nitro-N-{2-[({4-nitrophenyl}sulfonyl)amino]-5-methylphenyl}benzenesulfonamide](/img/structure/B449952.png)
![4-isopropyl-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B449954.png)
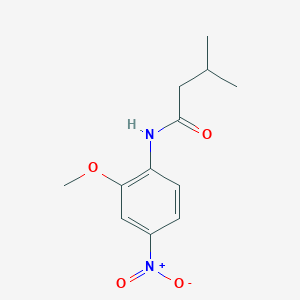
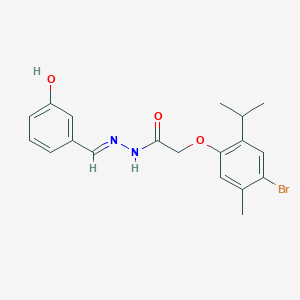
![5-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B449961.png)
![2,2,2-trifluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B449962.png)
